4-(4-BOC-Piperazino)-3-chlorophenylboronic acid
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Overview
Description
4-(4-BOC-Piperazino)-3-chlorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Piperazino)-3-chlorophenylboronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Boc Protecting Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Chlorophenylboronic Acid: The protected piperazine is then coupled with 3-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Piperazino)-3-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Phenyl derivative.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-BOC-Piperazino)-3-chlorophenylboronic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes, making them potential candidates for the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazino)-3-chlorophenylboronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteasomes, which are involved in protein degradation.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
- (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
Uniqueness
4-(4-BOC-Piperazino)-3-chlorophenylboronic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHZDXURFDQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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